2-amino-1,5-dihydropteridine-4,6-dione
Overview
Description
AD8397 . It is a dual operational amplifier with voltage feedback, capable of driving heavy loads with excellent linearity. The compound is widely used in various applications due to its high output current, low noise, and wide supply range .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of AD8397 involves the synthesis of two voltage feedback operational amplifiers. The process includes the use of high-speed complementary bipolar processes to achieve the desired electrical characteristics. The reaction conditions are optimized to ensure high linearity and low distortion .
Industrial Production Methods
In industrial settings, AD8397 is produced using advanced semiconductor fabrication techniques. The process involves multiple stages of photolithography, doping, and etching to create the integrated circuit. The final product is encapsulated in a standard 8-pin SOIC_N package, with options for enhanced thermal performance .
Chemical Reactions Analysis
Types of Reactions
AD8397 primarily undergoes electronic reactions rather than traditional chemical reactions. These include:
Oxidation and Reduction: In electronic circuits, AD8397 can participate in oxidation and reduction reactions, affecting its performance and stability.
Substitution: The compound can undergo substitution reactions where different functional groups are introduced to modify its properties.
Common Reagents and Conditions
Common reagents used in the reactions involving AD8397 include various solvents and electrolytes that facilitate the electronic processes. The conditions are typically controlled to maintain the integrity of the compound and ensure optimal performance .
Major Products Formed
The major products formed from these reactions are typically modified versions of AD8397 with enhanced or altered electrical properties. These modifications can improve the compound’s performance in specific applications .
Scientific Research Applications
AD8397 has a wide range of scientific research applications, including:
Chemistry: Used as a high-current amplifier in various chemical analysis instruments.
Biology: Employed in bioelectronic devices for signal amplification.
Medicine: Utilized in medical imaging equipment and diagnostic devices.
Industry: Applied in industrial automation systems and communication devices
Mechanism of Action
The mechanism of action of AD8397 involves its ability to amplify electrical signals with high linearity and low distortion. The compound achieves this through its dual operational amplifiers, which provide voltage feedback and rail-to-rail output. The molecular targets include various electronic components in the circuit, and the pathways involve the flow of electrical current through the amplifiers .
Comparison with Similar Compounds
AD8397 can be compared with other similar compounds such as:
TS924: A rail-to-rail high output current quad operational amplifier.
TS921: A single operational amplifier with similar high output current capabilities.
TS922: A dual operational amplifier with high output current
Uniqueness
What sets AD8397 apart is its combination of high output current, low noise, and wide supply range. These features make it ideal for applications requiring large signal swings into heavy loads, such as audio applications and twisted-pair line drivers .
Properties
IUPAC Name |
2-amino-1,5-dihydropteridine-4,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O2/c7-6-10-4-3(5(13)11-6)9-2(12)1-8-4/h1H,(H,9,12)(H3,7,8,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VURKRJGMSKJIQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N=C(N2)N)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(C(=O)N=C(N2)N)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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